2-(Bromomethyl)-3,3-diethoxypropanal
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Description
2-(Bromomethyl)-3,3-diethoxypropanal (BMDP) is an organobromine compound that has been studied for its potential applications in various scientific fields. BMDP is a colorless, volatile liquid with a boiling point of about 93°C and a melting point of about -60°C. It has a molecular weight of 214.96 g/mol and is soluble in water, alcohol, and ether. BMDP is a relatively new compound, first synthesized in the late 1980s.
Scientific Research Applications
Ring Opening and Functionalization : 2-(Bromomethyl)-1-sulfonylaziridines, related to the compound , have been utilized for the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives. This process involves ring-opening reactions, indicating the potential of such compounds for creating functionalized sulfonamides and various 1,3-dialkoxy and 1,3-dialkylthio derivatives (D’hooghe et al., 2005).
Photomodulation and Magnetic Molecular-Based Materials : Novel photomodulation magnetic molecular-based materials using photochromic biindenylidenedione derivatives have been synthesized, indicating a potential application of similar compounds in information storage, magnetic imaging, and photo-magnetic switching (Chen & Meng, 2016).
Intermediate for Organic Synthesis : Compounds similar to 2-(Bromomethyl)-3,3-diethoxypropanal have been used as intermediates in organic synthesis. For example, the preparation of 3-bromomethyl-3-butenal diethylacetal from ethyl 3,3-diethoxypropionate indicates the versatility of these compounds as building blocks in organic chemistry (Mineeva & Kulinkovich, 2009).
Derivatives in Chemical Synthesis : The synthesis of derivatives like alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates showcases the reactivity and utility of bromomethyl compounds in forming various derivatives with potential applications in medicinal chemistry and material science (Pevzner, 2003).
Thermal Elimination Studies : Studies on the gas-phase thermal elimination of related compounds like 2,2-diethoxypropane provide insights into the reaction mechanisms and kinetics, further emphasizing the significance of such compounds in understanding chemical reaction pathways (Rosas et al., 2012).
properties
IUPAC Name |
2-(bromomethyl)-3,3-diethoxypropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO3/c1-3-11-8(12-4-2)7(5-9)6-10/h6-8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCXVXRCRRNZPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CBr)C=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743349 |
Source
|
Record name | 2-(Bromomethyl)-3,3-diethoxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3,3-diethoxypropanal | |
CAS RN |
59067-07-1 |
Source
|
Record name | 2-(Bromomethyl)-3,3-diethoxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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